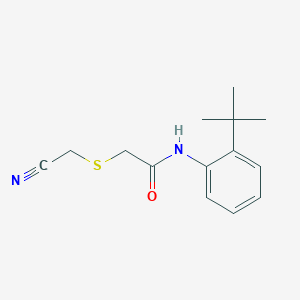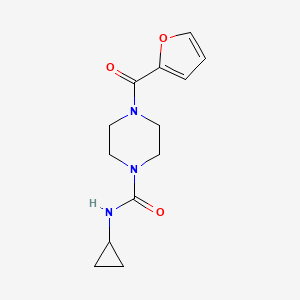
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide, also known as THN-1-MS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide involves its interaction with GPCRs, specifically those that are involved in the regulation of intracellular calcium levels. N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide has been shown to selectively activate these GPCRs, leading to an increase in intracellular calcium levels and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of intracellular calcium levels, the modulation of neurotransmitter release, and the regulation of ion channels. These effects make N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide a valuable tool for studying various physiological processes and for developing new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide in lab experiments is its selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide. One area of interest is the development of new therapeutics that target GPCRs, as these receptors play a critical role in a wide range of physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide and its potential use in various research applications.
Métodos De Síntesis
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide involves the reaction of 1,2,3,4-tetrahydronaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in a wide range of physiological processes, and N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide has been shown to selectively target certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKNFWXWQUBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)



![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)






![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)